Butyl 3-(4-iodophenyl)prop-2-enoate
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Overview
Description
Butyl 3-(4-iodophenyl)prop-2-enoate is an organic compound that belongs to the family of acrylates. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by the presence of a butyl ester group attached to a 3-(4-iodophenyl)prop-2-enoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-(4-iodophenyl)prop-2-enoate typically involves the esterification of acrylic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction is followed by neutralization, water washing, alcohol removal, and distillation to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-(4-iodophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Butyl 3-(4-iodophenyl)prop-2-enoate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of Butyl 3-(4-iodophenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound can undergo polymerization, forming long chains that can interact with biological molecules. The iodine atom in the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Butyl acrylate: An organic compound with the formula C₄H₉O₂CCH=CH₂, used in paints, sealants, and adhesives.
Ethyl acrylate: Similar to butyl acrylate but with an ethyl ester group, used in the production of polymers and copolymers.
Uniqueness
Butyl 3-(4-iodophenyl)prop-2-enoate is unique due to the presence of the iodine atom in the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
423775-10-4 |
---|---|
Molecular Formula |
C13H15IO2 |
Molecular Weight |
330.16 g/mol |
IUPAC Name |
butyl 3-(4-iodophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15IO2/c1-2-3-10-16-13(15)9-6-11-4-7-12(14)8-5-11/h4-9H,2-3,10H2,1H3 |
InChI Key |
NQRWOVVKSTZSSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC=C(C=C1)I |
Origin of Product |
United States |
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